molecular formula C8H6ClFO B1630997 2'-Chloro-4'-fluoroacetophenone CAS No. 700-35-6

2'-Chloro-4'-fluoroacetophenone

Cat. No. B1630997
CAS RN: 700-35-6
M. Wt: 172.58 g/mol
InChI Key: CSEMGLVHVZRXQF-UHFFFAOYSA-N
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Description

2’-Chloro-4’-fluoroacetophenone, also known as 2-Chloro-1-(4-fluorophenyl)ethanone, is a chemical compound with the molecular formula C8H6ClFO . It is commonly used in laboratory settings .


Synthesis Analysis

The synthesis of 2’-Chloro-4’-fluoroacetophenone involves the condensation of N-methyl-4-(methylthio)benzamidine . It has also been used in the synthesis of S-(phenacyl)glutathiones and 2-[3-(4-chlorophenyl)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-1-(4-fluorophenyl)ethanone . A patent describes a method involving the addition of chloracetyl chloride to fluorobenzene and ionic liquid .


Molecular Structure Analysis

The molecular weight of 2’-Chloro-4’-fluoroacetophenone is 172.58 . Its linear formula is FC6H4COCH2Cl .


Chemical Reactions Analysis

2’-Chloro-4’-fluoroacetophenone undergoes various reactions. For instance, it condenses with N-methyl-4-(methylthio)benzamidine to yield 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole . It is also used in the synthesis of S-(phenacyl)glutathiones and 2-[3-(4-chlorophenyl)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-1-(4-fluorophenyl)ethanone .


Physical And Chemical Properties Analysis

2’-Chloro-4’-fluoroacetophenone is a solid at 20°C . It has a melting point of 47-50°C and a boiling point of 247°C . It is insoluble in water .

Scientific Research Applications

1. Synthesis of S-(phenacyl)glutathiones

  • Application Summary: 2’-Chloro-4’-fluoroacetophenone is used in the synthesis of S-(phenacyl)glutathiones . Glutathione is an important antioxidant in plants, animals, fungi, and some bacteria and archaea, preventing damage to important cellular components.

2. Synthesis of 2-[3-(4-chlorophenyl)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-1-(4-fluorophenyl)ethanone

  • Application Summary: 2’-Chloro-4’-fluoroacetophenone is used in the synthesis of 2-[3-(4-chlorophenyl)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-1-(4-fluorophenyl)ethanone . This compound could potentially have pharmaceutical applications.

3. Synthesis of Fluvastatin

  • Application Summary: 2’-Chloro-4’-fluoroacetophenone is used in the synthesis of Fluvastatin , a medication used to treat high cholesterol.

4. Synthesis of 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole

  • Application Summary: 2’-Chloro-4’-fluoroacetophenone is used in the synthesis of 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole . This compound could potentially have pharmaceutical applications.

5. Synthesis of Fluvastatin

  • Application Summary: 2’-Chloro-4’-fluoroacetophenone is used in the synthesis of Fluvastatin , a medication used to treat high cholesterol.

6. Synthesis of 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole

  • Application Summary: 2’-Chloro-4’-fluoroacetophenone is used in the synthesis of 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole . This compound could potentially have pharmaceutical applications.

Safety And Hazards

2’-Chloro-4’-fluoroacetophenone is toxic if swallowed and fatal if inhaled . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEMGLVHVZRXQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371411
Record name 2'-CHLORO-4'-FLUOROACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chloro-4'-fluoroacetophenone

CAS RN

700-35-6
Record name 1-(2-Chloro-4-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-CHLORO-4'-FLUOROACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
Z Vejdělek, M Protiva - Collection of Czechoslovak chemical …, 1983 - cccc.uochb.cas.cz
Compound V, obtained by a reaction of 2-chloro-4'-fluoroacetophenone with 1-(ethoxycarbonyl)piperazine, was reduced with sodium borohydride to the amino alcohol VIf. The …
Number of citations: 1 cccc.uochb.cas.cz
NP Badiger, JS Mulla, I Khazi, IM Khazi - Pharmaceutical Chemistry …, 2013 - Springer
… The starting compound 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine (1a) was synthesized from corresponding 2-chloro-4-fluoroacetophenone, thiourea and bromine in dry ethanol. …
Number of citations: 3 link.springer.com
F Qin, B Qin, T Mori, Y Wang, L Meng, X Zhang… - ACS …, 2016 - ACS Publications
… Asymmetric reduction of 2-chloro-4′-fluoroacetophenone (2a), p-fluoro-substituted 1a, by these variants also displayed the inversed S preference with 27–94% ee values. In the case …
Number of citations: 51 pubs.acs.org
Y Sato, K UTSUMI, T MARUYAMA… - Chemical and …, 1994 - jstage.jst.go.jp
… Compound 3a was deprotected and subsequently treated with various benzyl halides or 2-chloro-4-fluoroacetophenone to give corresponding N 3-substituted 2'-deoxy-2'-fluorouridines …
Number of citations: 22 www.jstage.jst.go.jp
D Zhu, BA Hyatt, L Hua - Journal of Molecular Catalysis B: Enzymatic, 2009 - Elsevier
… It is interesting to note that the enantioselectivity increased for the reduction of 2-chloro-4′-fluoroacetophenone when it was carried out in the mixture of potassium phosphate buffer …
Number of citations: 30 www.sciencedirect.com
JM Cobb, N Grimster, N Khan, JYQ Lai, HJ Payne… - Tetrahedron letters, 2002 - Elsevier
… 4) was carried out using 2-chloro-4′-fluoroacetophenone, benzylamine and 4-bromophenylacetic acid. Condensation with 2-chloro-4′-fluoroacetophenone was investigated at 45C …
Number of citations: 35 www.sciencedirect.com
Z Džambaski, AM Bondžić, I Triandafillidi… - Advanced Synthesis …, 2021 - Wiley Online Library
… 2-chloro-4’-fluoroacetophenone reacted to give 65% yield and 73/27 ratio od diastereoisomers (Table 3, Entry 3). Ph substituted Z-olefin in reaction with 2-chloroacetophenone gave …
Number of citations: 5 onlinelibrary.wiley.com
T Janeczko, W Bąkowski… - Annals of …, 2015 - annalsmicrobiology.biomedcentral …
… lipolytica A-101, the derived strains demonstrated a high capacity for biotransforming 2-chloro-4′-fluoroacetophenone (5). The highest reduction yield, comparable to that of the …
SM Wilkinson - Contact Dermatitis, 2023 - Wiley Online Library
… halogenated acetophenone derivatives have been reported including 2-bromo-4'hydroxyacetophenone used as a preservative in a paper mill7 and 2-chloro-4'-fluoroacetophenone in a …
Number of citations: 1 onlinelibrary.wiley.com
T Janeczko, M Dymarska… - International Journal of …, 2014 - mdpi.com
… Similar enantioselectivity was observed also for biotransformation of 2-chloro-4'-fluoroacetophenone (1f) in the culture of the tested R. rubra KCh 82 strain. The respective (R)-alcohol 2f …
Number of citations: 7 www.mdpi.com

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